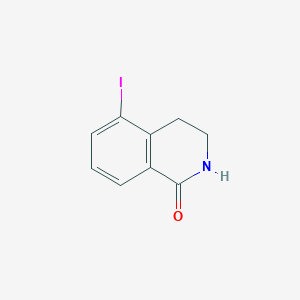
5-Iodo-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of an iodine atom at the 5-position and a carbonyl group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one typically involves the iodination of 3,4-dihydroisoquinolin-1(2H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
5-Iodo-3,4-dihydroisoquinolin-1(2H)-one can be used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, isoquinoline derivatives are often studied for their potential pharmacological properties. They may exhibit activity against certain enzymes or receptors, making them candidates for drug development.
Medicine
Industry
In the industrial sector, isoquinoline derivatives can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with biological targets. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine atom and carbonyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
5-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Contains a chlorine atom, offering different reactivity compared to the iodine derivative.
Uniqueness
The presence of the iodine atom in 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one makes it unique compared to its halogenated counterparts. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H8INO |
|---|---|
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
5-iodo-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H8INO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) |
Clave InChI |
NJXSIFFOVSOCKD-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1C(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















